Rhenium-187

Vue d'ensemble

Description

Rhenium-187 is a naturally occurring isotope of the element rhenium, which is a rare, silvery-white, heavy transition metal. This compound is notable for its long half-life of approximately 42 billion years, making it useful in various scientific applications, particularly in geochronology and radiometric dating. This isotope undergoes beta decay to form osmium-187, which is a stable isotope .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhenium-187 can be isolated from natural sources of rhenium, which is typically found in molybdenite ores. The extraction process involves roasting the ore to convert rhenium into its oxide form, followed by leaching with sulfuric acid to obtain rhenium salts. These salts are then reduced using hydrogen gas to produce metallic rhenium .

Industrial Production Methods: In industrial settings, rhenium is often recovered as a byproduct of copper and molybdenum smelting. The dusts and slimes from these processes are treated with sulfuric acid to extract rhenium. The resulting solution is purified, and rhenium is precipitated out as ammonium perrhenate, which is then reduced to metallic rhenium using hydrogen gas .

Analyse Des Réactions Chimiques

Types of Reactions: Rhenium-187 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, rhenium can form different oxides, such as rhenium trioxide and rhenium heptoxide. Reduction reactions can convert rhenium oxides back to metallic rhenium .

Common Reagents and Conditions:

Oxidation: Rhenium reacts with oxygen at high temperatures to form rhenium oxides.

Reduction: Hydrogen gas is commonly used to reduce rhenium oxides to metallic rhenium.

Substitution: Rhenium can form complexes with various ligands, such as carbonyls and halides, under specific conditions.

Major Products:

Oxidation: Rhenium trioxide, rhenium heptoxide.

Reduction: Metallic rhenium.

Substitution: Rhenium carbonyl complexes, rhenium halides.

Applications De Recherche Scientifique

Rhenium-187 has several scientific research applications:

Mécanisme D'action

The mechanism of action of rhenium-187 in its applications varies:

Comparaison Avec Des Composés Similaires

Rhenium-187 can be compared with other isotopes and elements with similar properties:

Osmium-187: The decay product of this compound, used in similar geochronological applications.

Platinum-190: Another isotope used in radiometric dating and geochronology.

Technetium-99m: A widely used medical isotope for diagnostic imaging, similar to rhenium isotopes in its applications.

Uniqueness: this compound’s long half-life and its ability to form stable complexes with various ligands make it unique among isotopes used in scientific research and industrial applications .

Propriétés

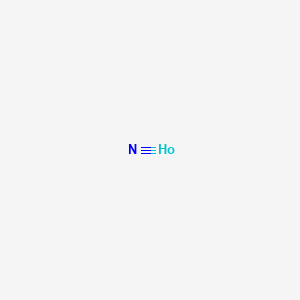

IUPAC Name |

rhenium-187 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Re/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAPFZMCVAUBPE-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[187Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932152 | |

| Record name | (~187~Re)Rhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.955752 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14391-29-8 | |

| Record name | Rhenium, isotope of mass 187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014391298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~187~Re)Rhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

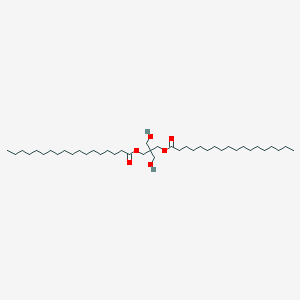

![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)

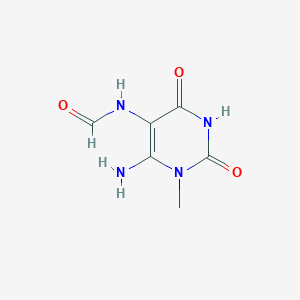

![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)